1-Cyclopentyl-1H-indole-3-carbaldehyde
CAS No.: 151409-83-5
Cat. No.: VC21291821
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151409-83-5 |
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Molecular Formula | C14H15NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | 1-cyclopentylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Standard InChI Key | JTCDNBKTOGJFBY-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Canonical SMILES | C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Introduction
Chemical Properties and Structure
Molecular Identification and Physical Properties
1-Cyclopentyl-1H-indole-3-carbaldehyde is characterized by several defining properties that distinguish it as a unique chemical entity within the indole derivative family. The compound is identified by the following parameters:
Parameter | Value |
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CAS Number | 151409-83-5 |
Molecular Formula | C₁₄H₁₅NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | 1-cyclopentylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Standard InChIKey | JTCDNBKTOGJFBY-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
The compound's structure features an indole heterocycle with a cyclopentyl ring attached to the nitrogen atom (position 1) and an aldehyde group at position 3. This structural arrangement contributes to its specific chemical behavior and reactivity patterns.
Structural Characteristics
The molecular structure of 1-Cyclopentyl-1H-indole-3-carbaldehyde combines several key features that influence its chemical behavior:
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The indole core provides an electron-rich aromatic system that can participate in various electrophilic substitution reactions.
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The cyclopentyl group attached to the nitrogen atom alters the electronic distribution within the indole ring system, affecting reactivity patterns.
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The aldehyde functional group at position 3 serves as a reactive site for numerous transformations, including condensation reactions.
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The combination of these structural elements creates a molecule with distinct reactivity that can be exploited in synthetic applications.
Synthesis Methods
Vilsmeier-Haack Reaction Application
The Vilsmeier-Haack reaction represents a critical method for introducing the formyl group at the 3-position of indoles. Recent advancements have developed catalytic versions of this reaction, which could be applicable to the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.
This catalytic approach employs a P(III)/P(V)=O cycle, where a halo-phosphonium ion serves as a surrogate for POCl₃, the traditional reagent in Vilsmeier-Haack formylations. The reaction proceeds under mild conditions, making it suitable for late-stage formylation of functionalized indoles .
The process typically involves:
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Formation of an iminium salt from DMF and the phosphorus reagent
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Electrophilic attack on the indole at the 3-position
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Hydrolysis to reveal the aldehyde functionality
This method has demonstrated compatibility with various functional groups, suggesting its potential applicability to the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde from 1-cyclopentylindole .
Chemical Reactivity
Reactions with Carbonyl Compounds
1-Cyclopentyl-1H-indole-3-carbaldehyde exhibits characteristic reactivity associated with aromatic aldehydes, particularly in condensation reactions with other carbonyl compounds. A notable example is the reaction with substituted acetophenones to form indolylchalcones.
This condensation process typically proceeds as follows:
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Base-catalyzed (e.g., KOH in ethanol) deprotonation of the acetophenone to form an enolate
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Nucleophilic attack of the enolate on the aldehyde carbon
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Subsequent dehydration to yield the α,β-unsaturated ketone (chalcone) structure
The resulting indolylchalcones are characterized by their spectral data (IR, NMR, and MS) and are of significant interest in medicinal chemistry due to their potential biological activities.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 1-Cyclopentyl-1H-indole-3-carbaldehyde, each with distinct characteristics:
These structural relationships provide valuable insights into how specific modifications affect the chemical and biological properties of these compounds.
Position Isomerism Effects
The positional isomerism between 1-Cyclopentyl-1H-indole-3-carbaldehyde and 2-Cyclopentyl-1H-indole-3-carbaldehyde represents a significant structural variation with potential implications for reactivity and biological activity.
In 1-Cyclopentyl-1H-indole-3-carbaldehyde, the cyclopentyl group is attached to the nitrogen atom, altering the electronic distribution within the indole ring while maintaining the reactivity of the 2- and 3-positions. Conversely, in the 2-position isomer, the cyclopentyl group directly influences the π-electron system of the indole core, potentially leading to different chemical behavior and biological interactions .
This positional difference may affect:
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The electrophilic substitution reactivity of the indole ring
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The reactivity of the aldehyde group
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The compound's binding affinity with biological targets
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Pharmacokinetic properties such as lipophilicity and metabolic stability
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